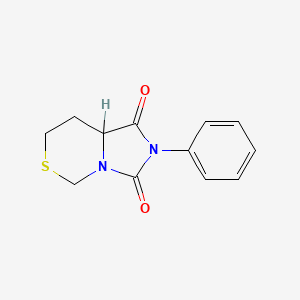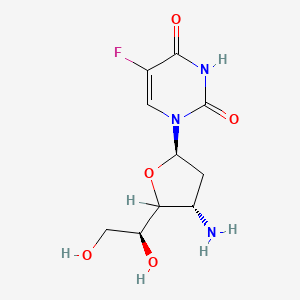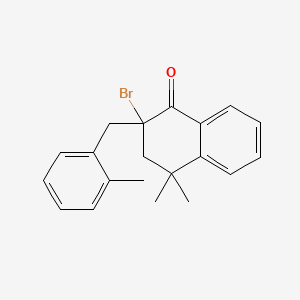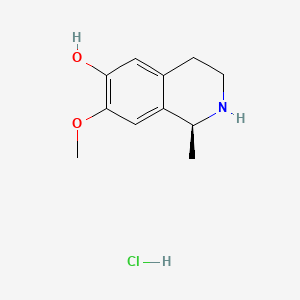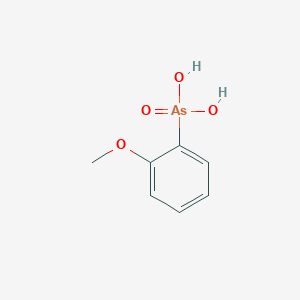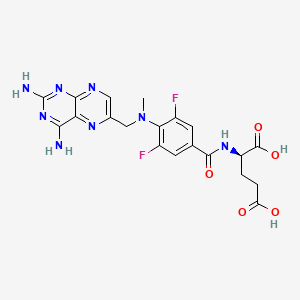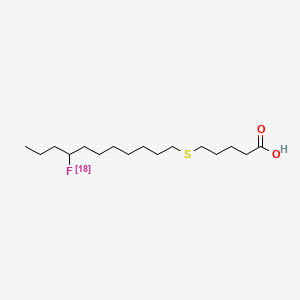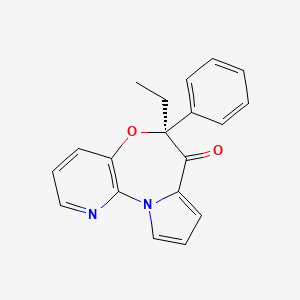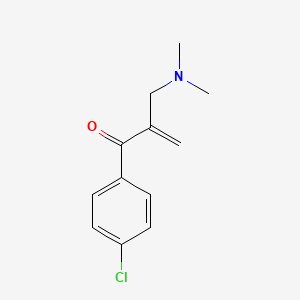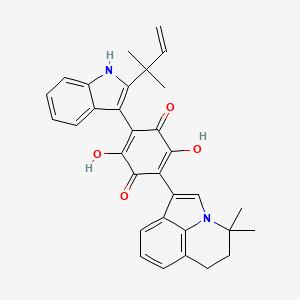
2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinone B1-4 is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . Quinone B1-4, like other quinones, is known for its electron-accepting properties and plays a significant role in various biological and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:
Oxidation of Phenols: This method involves the oxidation of phenols using oxidizing agents such as potassium dichromate or silver oxide.
Thiele-Winter Acetoxylation: This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst.
Industrial Production Methods
Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Quinone B1-4 undergoes several types of chemical reactions, including:
Reduction: Quinones are readily reduced to hydroquinones.
Oxidation: Quinones can act as oxidizing agents and are often involved in redox cycling.
Substitution: Quinones can undergo substitution reactions, particularly nucleophilic additions due to their electrophilic nature.
Common Reagents and Conditions
Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.
Oxidizing Agents: Potassium dichromate, silver oxide.
Catalysts: Acidic catalysts for acetoxylation reactions.
Major Products
Hydroquinones: Formed from the reduction of quinones.
Substituted Quinones: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Quinone B1-4 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron acceptor in various redox reactions and as a reagent in organic synthesis.
Biology: Plays a role in electron transport chains and cellular respiration.
Industry: Used in the production of dyes, pigments, and as intermediates in the synthesis of other chemicals.
Mecanismo De Acción
Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .
Comparación Con Compuestos Similares
Quinone B1-4 can be compared with other quinones such as:
1,4-Benzoquinone: Similar in structure but differs in specific reactivity and applications.
1,2-Benzoquinone: Another isomer with different chemical properties.
Naphthoquinones: Larger polycyclic structures with distinct biological activities.
Quinone B1-4 is unique due to its specific redox properties and its ability to participate in a wide range of chemical and biological processes.
Propiedades
Número CAS |
78860-53-4 |
|---|---|
Fórmula molecular |
C32H30N2O4 |
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3 |
Clave InChI |
FBIKJOKQNGPVJM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


